1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride

Description

Crystallographic Analysis of Molecular Configuration

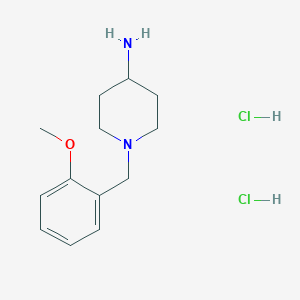

The crystallographic examination of this compound establishes fundamental molecular parameters that define its three-dimensional structure. The compound exhibits a molecular formula of C₁₃H₂₂Cl₂N₂O with a corresponding molecular weight of 293.23 daltons, indicating the presence of two hydrochloride moieties associated with the base amine structure. The SMILES representation NC1CCN(CC2=CC=CC=C2OC)CC1.[H]Cl.[H]Cl provides insight into the connectivity pattern, revealing the methoxy group positioned at the ortho location relative to the benzyl attachment point.

The molecular architecture consists of a central piperidine ring system adopting a characteristic chair conformation, which has been extensively documented in related piperidine derivatives through X-ray crystallographic studies. Crystallographic data from analogous piperidine compounds demonstrate that the six-membered saturated ring typically maintains bond angles close to the tetrahedral ideal, with minimal distortion from the preferred chair geometry. The piperidine ring in the target compound contains the amine functionality at the 4-position, which occupies an equatorial orientation to minimize steric interactions with adjacent substituents.

The benzyl substituent attachment occurs through the nitrogen atom at position 1 of the piperidine ring, creating an N-benzyl linkage that introduces additional conformational complexity. The ortho-methoxy substitution pattern on the benzyl moiety creates a unique steric environment that influences the overall molecular conformation. Crystallographic analysis of related N-benzylpiperidine derivatives indicates that the benzyl group typically adopts orientations that minimize unfavorable steric contacts while maximizing stabilizing intramolecular interactions.

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₂Cl₂N₂O | |

| Molecular Weight | 293.23 g/mol | |

| CAS Registry Number | 57645-62-2 | |

| MDL Number | MFCD13461785 |

Conformational Dynamics in Solvated States

The conformational behavior of this compound in solution represents a complex interplay between intramolecular steric effects and intermolecular solvation forces. Nuclear magnetic resonance spectroscopy studies of related piperidine derivatives reveal that the piperidine ring maintains its chair conformation in polar solvated environments, with rapid ring-flipping processes occurring on the nuclear magnetic resonance timescale. The presence of the ortho-methoxy substituent introduces additional conformational constraints that affect the rotational freedom around the N-benzyl bond.

Computational studies on analogous N-benzylpiperidine systems demonstrate that solvation effects significantly influence the preferred conformations around exocyclic bonds. The methoxy group at the ortho position creates a distinctive electronic environment that can participate in weak intramolecular interactions with the piperidine nitrogen or adjacent protons. These interactions contribute to conformational stabilization and may restrict rotational freedom compared to unsubstituted benzyl derivatives.

The dihydrochloride salt formation introduces additional complexity to the conformational landscape through electrostatic interactions between the protonated amine centers and chloride counterions. In aqueous solution, the charged nature of the dihydrochloride salt promotes extensive hydrogen bonding with water molecules, which can stabilize specific conformational arrangements. The ortho-methoxy group provides an additional hydrogen bond acceptor site that may coordinate with solvent molecules or participate in intramolecular stabilization.

Dynamic nuclear magnetic resonance studies of related formyl-substituted piperidines reveal restricted rotation around amide bonds, with activation barriers ranging from 15-20 kilocalories per mole. While the target compound lacks formyl substitution, the N-benzyl linkage exhibits similar rotational restrictions due to partial double bond character arising from nitrogen lone pair delocalization into the aromatic system.

Electronic Structure Calculations via Density Functional Theory Methods

Density functional theory calculations provide detailed insights into the electronic structure and bonding characteristics of this compound. Computational studies using the B3LYP functional with 6-31G(d,p) basis sets on related piperidine derivatives demonstrate characteristic highest occupied molecular orbital and lowest unoccupied molecular orbital energy patterns. The electronic structure calculations reveal that the highest occupied molecular orbital typically localizes on the nitrogen-containing heterocycle, while the lowest unoccupied molecular orbital extends across the aromatic benzyl substituent.

The ortho-methoxy substitution significantly influences the electronic distribution within the benzyl moiety through both inductive and mesomeric effects. Density functional theory calculations on methoxy-substituted benzyl derivatives indicate that the methoxy group acts as an electron-donating substituent, increasing electron density on the aromatic ring and affecting the overall molecular electrostatic potential. This electronic perturbation influences the binding affinity and selectivity of the compound for various biological targets.

Computational analysis of the HOMO-LUMO energy gap provides important information about molecular reactivity and stability. Related piperidine compounds exhibit HOMO-LUMO gaps in the range of 0.117-0.145 Hartree units, indicating moderate electronic stability. The presence of the methoxy substituent typically decreases the HOMO-LUMO gap compared to unsubstituted analogs, suggesting enhanced polarizability and potential for electronic excitation.

The electrostatic potential surface calculations reveal distinct regions of positive and negative charge distribution that correlate with predicted binding interactions. The amine nitrogen atoms exhibit significant negative electrostatic potential, consistent with their role as hydrogen bond acceptors and protonation sites. Conversely, the aromatic protons and aliphatic hydrogen atoms display positive electrostatic potential, indicating potential hydrogen bond donor capabilities.

Comparative Analysis with Ortho/Meta/Para Isomeric Forms

The comparative structural analysis of methoxybenzyl position isomers reveals significant differences in molecular geometry, electronic properties, and conformational preferences. The ortho-substituted compound this compound exhibits distinct characteristics compared to its meta and para counterparts due to the proximity of the methoxy group to the benzyl attachment point. The meta-substituted analog 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride demonstrates different molecular parameters, with the same molecular formula C₁₃H₂₂Cl₂N₂O but altered electronic distribution patterns.

The para-substituted isomer 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride presents as a monohydrochloride salt with molecular formula C₁₃H₂₁ClN₂O and molecular weight approximately 256.77 daltons. This difference in salt stoichiometry reflects altered basicity characteristics resulting from the electronic effects of methoxy substitution position. The para-methoxy substitution provides maximal electronic donation to the aromatic ring through resonance effects, potentially affecting the protonation equilibrium of the amine centers.

Steric considerations play a crucial role in differentiating the isomeric forms. The ortho-methoxy group in the target compound creates significant steric hindrance with the piperidine ring system, potentially restricting rotational freedom around the N-benzyl bond. In contrast, the meta and para-substituted analogs experience reduced steric interactions, allowing greater conformational flexibility. This steric difference influences the preferred binding conformations and may affect biological activity profiles.

Electronic structure differences among the isomers arise from varying mesomeric and inductive effects of the methoxy substituent. The ortho-methoxy group participates in both steric and electronic interactions with the benzyl attachment site, creating a unique electronic environment compared to the meta and para analogs. Computational studies suggest that the ortho-substituted compound exhibits distinct highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics due to the proximity effects of the methoxy group.

The comparative analysis extends to conformational preferences, where the ortho-methoxy substitution introduces constraints not present in the other isomers. Intramolecular hydrogen bonding between the methoxy oxygen and nearby hydrogen atoms may stabilize specific conformations in the ortho-substituted compound. These intramolecular interactions are absent in the meta and para analogs, resulting in different conformational energy landscapes and dynamic behavior in solution.

Properties

IUPAC Name |

1-[(2-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-16-13-5-3-2-4-11(13)10-15-8-6-12(14)7-9-15;;/h2-5,12H,6-10,14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWOWWURQSPNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CCC(CC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Protection of Primary Amine on Piperidin-4-amine

- The primary amine group on 4-aminopiperidine is selectively protected using benzophenone to form a Schiff base intermediate.

- This selective protection exploits the differing chemical properties of primary and secondary amines.

- The reaction is typically carried out in toluene under reflux conditions.

- The intermediate is purified by recrystallization from ethanol/heptane mixed solvent to improve yield and purity.

Step 2: Alkylation with 2-Methoxybenzyl Bromide

- The protected intermediate is deprotonated using a strong base such as sodium hydride or an alkali in tetrahydrofuran (THF) at low temperature (0°C).

- 2-Methoxybenzyl bromide (or a related 2-methoxybenzyl halide) is added in slight excess (1.1 to 1.5 equivalents).

- The reaction mixture is stirred at room temperature for 3 to 5 hours to allow for nucleophilic substitution, forming the N-(2-methoxybenzyl) derivative.

- The reaction conditions are optimized to minimize side reactions and maximize yield.

Step 3: Deprotection and Salt Formation

- Following alkylation, the benzophenone protecting group is removed by treatment with aqueous hydrochloric acid (10%, 1.5 to 2 equivalents).

- The mixture is extracted with ethyl acetate to separate organic and aqueous layers.

- The benzophenone protecting group is recovered from the organic phase by solvent evaporation and recrystallization, allowing recycling.

- The aqueous phase is basified to pH 13-14 using sodium hydroxide or potassium hydroxide, followed by extraction with dichloromethane.

- The product is isolated as the free amine, which is then converted to the dihydrochloride salt by treatment with hydrochloric acid.

- Final drying yields 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride as a white solid.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Molar Ratios | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Protection | 4-Aminopiperidine + Benzophenone in toluene | 1:1 to 1:1.2 | Reflux | Several hours | Recrystallization in ethanol/heptane |

| Alkylation | Protected intermediate + NaH + 2-methoxybenzyl bromide in THF | 1:1 (base), 1.1-1.5 (alkyl halide) | 0°C to RT | 3–5 hours | Stirring at RT for completion |

| Deprotection and salt formation | 10% HCl aqueous, then basification and extraction | 1.5–2 eq HCl | Room temperature | 0.5–3 hours | Benzophenone recycled; salt formed |

Research Findings and Optimization Notes

- The use of benzophenone as a protecting group is advantageous due to its selective protection of primary amines and ease of removal under acidic conditions.

- The recovery and reuse of benzophenone improve the sustainability and cost-effectiveness of the process.

- Alkylation yields are optimized by controlling temperature and stoichiometry to reduce side reactions such as over-alkylation or elimination.

- The dihydrochloride salt form significantly improves the compound’s stability and handling properties.

- Solvent choice (THF for alkylation, ethyl acetate for extraction) is critical for reaction efficiency and purification.

Comparative Table of Preparation Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Protecting group | Benzophenone | Selective primary amine protection |

| Alkylating agent | 2-Methoxybenzyl bromide | Provides 2-methoxybenzyl moiety |

| Base | Sodium hydride or alkali (NaOH/KOH) | Deprotonates secondary amine |

| Solvent | Toluene (protection), THF (alkylation), Ethyl acetate (extraction) | Optimizes reaction and purification |

| Temperature | Reflux (protection), 0°C to RT (alkylation) | Controls reaction rate and selectivity |

| Reaction time | Several hours (protection), 3-5 hours (alkylation) | Ensures completion of each step |

| Final form | Dihydrochloride salt | Enhances solubility and stability |

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the methoxy group, forming a simpler piperidine derivative.

Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of piperidin-4-amine.

Substitution: Formation of N-acyl or N-alkyl derivatives of piperidin-4-amine.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive piperidine derivatives. Piperidine compounds are crucial in drug design, particularly for their ability to interact with various biological targets.

2. Antimicrobial Activity

Research has indicated that 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride exhibits antimicrobial properties. It has shown effectiveness against several bacterial strains, suggesting its potential as a new antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.004 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.005 mg/mL |

| Enterococcus faecalis | 0.020 mg/mL |

3. Antifungal Activity

The compound also demonstrates antifungal properties, with studies indicating its effectiveness against fungi such as Candida albicans and Fusarium oxysporum.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.010 mg/mL |

| Fusarium oxysporum | 0.040 mg/mL |

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of piperidine derivatives, including this compound, revealing significant activity against resistant strains of bacteria, with low MIC values indicating strong efficacy .

Case Study 2: Antifungal Inhibition

Research documented in the International Journal of Antimicrobial Agents reported that this compound effectively inhibited the growth of Candida species, suggesting its potential use as a treatment for systemic fungal infections, particularly in immunocompromised patients .

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: Methoxybenzyl Derivatives

Variations in the methoxy group’s position on the benzyl ring significantly influence physicochemical and biological properties:

Key Observations :

- The 2-methoxy derivative exhibits a distinct ¹H NMR signal for the methoxy group (δ 3.82), which shifts slightly in other isomers due to electronic effects .

- The 2,6-dimethoxy analog has a higher molecular weight and may exhibit improved solubility but reduced metabolic stability compared to monosubstituted derivatives.

Substituted Benzyl Derivatives: Electronic Effects

Substituents like nitro, chloro, or heterocycles alter electronic properties and biological interactions:

Key Observations :

- Nitro groups (electron-withdrawing) increase toxicity risks, as seen in the 3-nitro derivative’s acute oral toxicity classification .

- Chloro substituents (e.g., 4-chlorobenzyl) are less reactive and often used as stable intermediates .

- Heterocyclic substituents (e.g., benzo[d]oxazol-2-yl in DDO-02007) enhance binding affinity to ion channels, as evidenced by its potent Kv1.5 inhibition .

Alkyl and Heterocyclic Derivatives

Variations in the substituent’s bulkiness and lipophilicity impact pharmacokinetics:

Key Observations :

- Fluorine atoms improve metabolic stability and binding specificity through hydrophobic interactions .

Biological Activity

1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with a 2-methoxybenzyl substituent, which may influence its interaction with biological targets. The dihydrochloride form enhances solubility and stability, making it suitable for various biochemical applications.

Chemical Structure and Properties

The structural formula of this compound is characterized by:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- 2-Methoxybenzyl Group : A methoxy group attached to a benzyl moiety, which may affect the compound's lipophilicity and receptor interactions.

- Dihydrochloride Form : Improves solubility in aqueous environments.

Anticancer Properties

Recent studies indicate that piperidine derivatives, including this compound, exhibit promising anticancer activities. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these derivatives can induce apoptosis in cancer cells through mechanisms such as inhibition of histone deacetylases (HDACs) and modulation of cell cycle progression .

Antimicrobial Activity

Research has also explored the antimicrobial properties of piperidine derivatives. In particular, studies have shown that certain analogs possess antifungal activity against strains like Candida spp. and Aspergillus spp., suggesting that this compound may share similar properties . The mechanism of action likely involves interference with ergosterol biosynthesis, a critical component of fungal cell membranes.

Neuroprotective Effects

The compound has potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Piperidine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission, thereby offering therapeutic benefits in cognitive disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride | Para-methoxy substituent | Different receptor interactions |

| 4-(2-Methoxybenzyl)piperidine hydrochloride | Methoxybenzyl at different position | Distinct pharmacokinetic properties |

| 3-(2-Methoxybenzyl)piperidine hydrochloride | Variation in substitution pattern | Altered biological activity |

The unique substitution pattern of this compound may confer specific pharmacological properties compared to its analogs .

Study on HDAC Inhibition

A notable study focused on the HDAC inhibitory profile of piperidine derivatives, highlighting the importance of structural modifications in enhancing potency against specific HDAC isoforms. The findings indicated that compounds with similar scaffolds to this compound exhibited selective inhibition of HDAC3 and HDAC6, leading to increased apoptosis in cancer cells .

Antifungal Activity Assessment

In another study assessing antifungal activity, derivatives were tested against clinical isolates of Candida and Aspergillus. The results showed that certain compounds inhibited fungal growth effectively, suggesting a potential role for this compound in treating fungal infections resistant to conventional therapies .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:

- Reductive Amination: React 2-methoxybenzaldehyde with piperidin-4-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. The dihydrochloride salt is formed via HCl gas treatment .

- Nucleophilic Substitution: Use a 2-methoxybenzyl halide (e.g., chloride) to alkylate piperidin-4-amine, followed by HCl salt formation.

Optimization Tips: - Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Temperature Control: Maintain 0–5°C during imine formation to minimize side products.

- Purification: Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the free base before salt formation .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

- HPLC: Use reverse-phase columns (e.g., Newcrom R1 or Primesep 100) with mobile phases containing acetonitrile/water and modifiers (e.g., phosphoric acid) for retention and UV detection at 200–220 nm .

- NMR: Confirm substitution patterns via ¹H/¹³C NMR. Key signals include the methoxy group (δ ~3.8 ppm) and piperidine protons (δ ~2.5–3.5 ppm).

- Mass Spectrometry (MS): ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular weight (calc. 299.25 g/mol for free base).

- Elemental Analysis: Verify chloride content (~21.3% for dihydrochloride) .

Q. What safety precautions are critical during handling and storage?

Methodological Answer:

- Hazard Mitigation: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage: Keep in airtight containers at room temperature (20–25°C) in a dry, dark environment. Avoid contact with strong oxidizers (e.g., peroxides) .

- Spill Management: Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers assess the compound’s biological activity, particularly enzyme interactions?

Methodological Answer:

- Target Screening: Use fluorescence polarization or SPR assays to evaluate binding affinity to receptors (e.g., GPCRs, SSAO/VAP-1). Piperidine derivatives often modulate amine oxidase activity .

- Enzyme Inhibition Assays:

- Cellular Uptake: Radiolabel the compound (³H/¹⁴C) and track accumulation in cell lines (e.g., HEK293) using scintillation counting .

Q. How can contradictions in pharmacological data (e.g., conflicting IC₅₀ values) be resolved?

Methodological Answer:

- Assay Standardization: Control variables like pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and buffer composition (PBS vs. HEPES) .

- Orthogonal Validation: Confirm results using multiple methods (e.g., enzymatic assays vs. cellular viability assays).

- Metabolite Interference: Test for off-target effects by incubating the compound with liver microsomes and analyzing metabolites via LC-MS .

Q. What strategies ensure stability during long-term biochemical studies?

Methodological Answer:

- pH Stability: Perform accelerated degradation studies (40°C, 75% RH) in buffers (pH 3–9). Piperidine derivatives are prone to hydrolysis under strongly acidic/basic conditions .

- Light Sensitivity: Store solutions in amber vials; monitor UV-Vis spectra for absorbance shifts indicating degradation.

- Freeze-Thaw Cycles: Add cryoprotectants (e.g., trehalose) to aqueous solutions stored at -20°C .

Q. What is the compound’s role in drug discovery pipelines?

Methodological Answer:

- Scaffold Modification: Introduce substituents (e.g., halogens, sulfonyl groups) to enhance selectivity for neurological targets (e.g., σ receptors) .

- Prodrug Development: Synthesize ester or amide prodrugs to improve bioavailability. Hydrolysis studies (simulated gastric fluid) validate release kinetics .

- In Vivo Testing: Administer to rodent models (e.g., neuropathic pain) and monitor behavioral endpoints (e.g., von Frey filament tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.